molecular formula C20H18FN3O3 B2378320 4-(3-fluorophenyl)-6-(4-methoxybenzyl)-3,4,6,7-tetrahydro-1H-pyrrolo[3,4-d]pyrimidine-2,5-dione CAS No. 946218-61-7

4-(3-fluorophenyl)-6-(4-methoxybenzyl)-3,4,6,7-tetrahydro-1H-pyrrolo[3,4-d]pyrimidine-2,5-dione

Cat. No.: B2378320
CAS No.: 946218-61-7
M. Wt: 367.38
InChI Key: NMJZHNSPJXNTLL-UHFFFAOYSA-N
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Description

4-(3-fluorophenyl)-6-(4-methoxybenzyl)-3,4,6,7-tetrahydro-1H-pyrrolo[3,4-d]pyrimidine-2,5-dione is a complex organic compound that has garnered interest in various fields of scientific research. This compound features a unique structure that combines a fluorophenyl group, a methoxybenzyl group, and a tetrahydropyrrolopyrimidine core. Its distinct chemical properties make it a valuable subject for studies in chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(3-fluorophenyl)-6-(4-methoxybenzyl)-3,4,6,7-tetrahydro-1H-pyrrolo[3,4-d]pyrimidine-2,5-dione typically involves multiple steps, starting from readily available precursors. The process may include:

    Formation of the pyrrolopyrimidine core: This can be achieved through cyclization reactions involving appropriate amines and carbonyl compounds under acidic or basic conditions.

    Introduction of the fluorophenyl group: This step often involves the use of fluorinated aromatic compounds and coupling reactions, such as Suzuki or Heck coupling.

    Attachment of the methoxybenzyl group: This can be done through alkylation reactions using methoxybenzyl halides and suitable bases.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This includes the use of high-throughput screening for reaction conditions, as well as the implementation of continuous flow chemistry techniques to scale up the production process efficiently.

Chemical Reactions Analysis

Types of Reactions

4-(3-fluorophenyl)-6-(4-methoxybenzyl)-3,4,6,7-tetrahydro-1H-pyrrolo[3,4-d]pyrimidine-2,5-dione can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions using agents such as lithium aluminum hydride or sodium borohydride can yield reduced forms of the compound.

    Substitution: Nucleophilic or electrophilic substitution reactions can occur at the aromatic rings or the pyrimidine core, depending on the reagents and conditions used.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide, or other strong oxidizing agents.

    Reduction: Lithium aluminum hydride, sodium borohydride, or catalytic hydrogenation.

    Substitution: Halogenated reagents, nucleophiles, or electrophiles under appropriate conditions (e.g., acidic, basic, or neutral).

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines. Substitution reactions can lead to a variety of substituted derivatives with different functional groups.

Scientific Research Applications

4-(3-fluorophenyl)-6-(4-methoxybenzyl)-3,4,6,7-tetrahydro-1H-pyrrolo[3,4-d]pyrimidine-2,5-dione has several scientific research applications:

    Chemistry: The compound is used as a building block in organic synthesis, enabling the creation of more complex molecules for various applications.

    Biology: It serves as a probe or ligand in biochemical studies to investigate molecular interactions and pathways.

    Medicine: The compound is explored for its potential therapeutic properties, including its role as a lead compound in drug discovery and development.

    Industry: It is utilized in the development of new materials and chemical processes, contributing to advancements in industrial chemistry.

Mechanism of Action

The mechanism of action of 4-(3-fluorophenyl)-6-(4-methoxybenzyl)-3,4,6,7-tetrahydro-1H-pyrrolo[3,4-d]pyrimidine-2,5-dione involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes, receptors, or other proteins, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific context of its application, such as its use in medicinal chemistry or biochemical research.

Comparison with Similar Compounds

Similar Compounds

  • 4-(3-chlorophenyl)-6-(4-methoxybenzyl)-3,4,6,7-tetrahydro-1H-pyrrolo[3,4-d]pyrimidine-2,5-dione
  • 4-(3-bromophenyl)-6-(4-methoxybenzyl)-3,4,6,7-tetrahydro-1H-pyrrolo[3,4-d]pyrimidine-2,5-dione
  • 4-(3-methylphenyl)-6-(4-methoxybenzyl)-3,4,6,7-tetrahydro-1H-pyrrolo[3,4-d]pyrimidine-2,5-dione

Uniqueness

The uniqueness of 4-(3-fluorophenyl)-6-(4-methoxybenzyl)-3,4,6,7-tetrahydro-1H-pyrrolo[3,4-d]pyrimidine-2,5-dione lies in its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the fluorophenyl group, in particular, can influence the compound’s reactivity, stability, and interaction with biological targets, making it a valuable compound for various research applications.

Biological Activity

4-(3-fluorophenyl)-6-(4-methoxybenzyl)-3,4,6,7-tetrahydro-1H-pyrrolo[3,4-d]pyrimidine-2,5-dione is a complex organic compound with significant potential in medicinal chemistry. This compound belongs to the class of pyrrolo[3,4-d]pyrimidines, which have been investigated for various biological activities including anticancer, anti-inflammatory, and antimicrobial properties. Understanding its biological activity is crucial for its development as a therapeutic agent.

Chemical Structure and Properties

The compound features a pyrrolo[3,4-d]pyrimidine core structure with specific substituents that influence its reactivity and biological interactions. The presence of a fluorophenyl group may enhance its binding affinity to target proteins, while the methoxybenzyl group can affect solubility and bioavailability.

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets. It is believed to act by:

  • Inhibiting Enzymatic Activity : The compound may inhibit key enzymes involved in cellular signaling pathways.
  • Modulating Receptor Signaling : By interacting with receptors, it can alter downstream signaling cascades that are critical in disease processes.

Biological Activity Data

Activity Target Effect Reference
AnticancerVarious cancer cell linesInduces apoptosis
AntimicrobialBacterial strainsInhibits bacterial growth
Anti-inflammatoryInflammatory cytokinesReduces cytokine production
Enzyme inhibitionDihydrofolate reductaseCompetitive inhibition

Case Studies

  • Anticancer Activity : A study evaluated the compound's efficacy against several cancer cell lines. Results indicated a significant reduction in cell viability at micromolar concentrations due to apoptosis induction. The mechanism involved the activation of caspase pathways, leading to programmed cell death .
  • Antimicrobial Effects : Research demonstrated that the compound exhibited potent activity against Gram-positive and Gram-negative bacteria. The minimal inhibitory concentration (MIC) values were comparable to established antibiotics, suggesting its potential as a novel antimicrobial agent .
  • Anti-inflammatory Properties : In vitro studies showed that treatment with the compound reduced the levels of pro-inflammatory cytokines such as TNF-alpha and IL-6 in activated macrophages. This suggests its potential role in treating inflammatory diseases .

Synthesis and Pharmacokinetics

The synthesis of this compound involves multi-step organic reactions starting from pyrrolo[3,4-d]pyrimidine precursors. The reaction conditions typically require strong bases and polar aprotic solvents like DMF or DMSO .

Pharmacokinetic studies are essential to understand the absorption, distribution, metabolism, and excretion (ADME) characteristics of this compound. Preliminary data suggest favorable oral bioavailability and metabolic stability due to the presence of fluorine and methoxy groups.

Properties

IUPAC Name

4-(3-fluorophenyl)-6-[(4-methoxyphenyl)methyl]-1,3,4,7-tetrahydropyrrolo[3,4-d]pyrimidine-2,5-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H18FN3O3/c1-27-15-7-5-12(6-8-15)10-24-11-16-17(19(24)25)18(23-20(26)22-16)13-3-2-4-14(21)9-13/h2-9,18H,10-11H2,1H3,(H2,22,23,26)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NMJZHNSPJXNTLL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)CN2CC3=C(C2=O)C(NC(=O)N3)C4=CC(=CC=C4)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H18FN3O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

367.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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